3-phenyl-2-(prop-2-yn-1-ylthio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one
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Overview
Description
Scientific Research Applications
Synthesis and Biological Screening
The compound of interest, due to its structural complexity, has potential applications in medicinal chemistry, particularly in the synthesis and biological evaluation of novel derivatives. Pyrimidine derivatives, closely related to the compound , have been synthesized and evaluated for various biological activities. For instance, the synthesis of novel pyrimidine derivatives and their evaluation for anti-inflammatory, analgesic, cytotoxic, and antitubercular activities have been documented. Some compounds exhibited significant anti-inflammatory activities, comparable to standard drugs like diclofenac sodium, and moderate analgesic activities compared to pentazocine. Moreover, moderate cytotoxic and antitubercular activities were observed in some derivatives (Bhat, Kumar, Nisar, & Kumar, 2014).
Antimicrobial and Anti-inflammatory Activities
Another study reported the synthesis of bioactive thienopyrimidin-4-one derivatives showcasing promising antimicrobial and anti-inflammatory properties. The structural variation within thienopyrimidine derivatives enhances their potential as bioactive compounds with antibacterial, antifungal, and anti-inflammatory effects (Tolba, El-Dean, Ahmed, & Hassanien, 2018).
Antitumor Activity
The compound's framework also lends itself to modifications yielding derivatives with antitumor activities. Studies have synthesized and evaluated the antitumor activities of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. The majority of these compounds displayed potent anticancer activity on various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cells, highlighting the compound's potential as a scaffold for developing anticancer agents (Hafez & El-Gazzar, 2017).
Mechanism of Action
Target of Action
Similar thieno[3,2-d]pyrimidine derivatives have been reported to inhibit ezh2 , a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene expression.
Mode of Action
This interaction could result in the inhibition of the enzyme, thereby affecting the methylation of histones and altering gene expression .
Biochemical Pathways
The affected biochemical pathways are likely related to gene expression and chromatin remodeling, given the potential target of this compound. Inhibition of EZH2 can lead to changes in the methylation status of histones, particularly histone H3, which can affect the transcriptional activity of various genes .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve changes in gene expression patterns due to the potential inhibition of EZH2. This could lead to alterations in cellular processes regulated by the affected genes .
Properties
IUPAC Name |
11-phenyl-10-prop-2-ynylsulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS2/c1-2-11-22-18-19-16-15(13-9-6-10-14(13)23-16)17(21)20(18)12-7-4-3-5-8-12/h1,3-5,7-8H,6,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QENRGFRSRMVBLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NC2=C(C3=C(S2)CCC3)C(=O)N1C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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